molecular formula C16H22N4S B12267908 1-Cyclobutyl-4-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperazine

1-Cyclobutyl-4-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B12267908
M. Wt: 302.4 g/mol
InChI Key: RCHASEXZTLKBIX-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperazine is a complex organic compound that features a unique combination of cyclobutyl, thieno[2,3-d]pyrimidine, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-4-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine derivatives.

    Cyclobutyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-4-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and thieno[2,3-d]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, bases, and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Cyclobutyl-4-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds are also kinase inhibitors with potential anticancer activity.

    Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their inhibitory activity against cyclin-dependent kinases (CDKs).

Uniqueness

1-Cyclobutyl-4-{6-ethylthieno[2,3-d]pyrimidin-4-yl}piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutyl and thieno[2,3-d]pyrimidine moieties contribute to its stability and specificity in targeting molecular pathways.

Properties

Molecular Formula

C16H22N4S

Molecular Weight

302.4 g/mol

IUPAC Name

4-(4-cyclobutylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C16H22N4S/c1-2-13-10-14-15(17-11-18-16(14)21-13)20-8-6-19(7-9-20)12-4-3-5-12/h10-12H,2-9H2,1H3

InChI Key

RCHASEXZTLKBIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4CCC4

Origin of Product

United States

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